molecular formula C17H21N3O3S B2716368 2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine CAS No. 2034498-37-6

2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine

Cat. No.: B2716368
CAS No.: 2034498-37-6
M. Wt: 347.43
InChI Key: QVGBUGVJKRWIHP-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine is a sophisticated chemical intermediate designed for pharmaceutical research and development, particularly in the field of targeted cancer therapies. This compound features a pyrimidine core, a structure recognized for its significance in medicinal chemistry, substituted with a (phenylsulfonyl)piperidine moiety. The structural motif of substituted pyrimidines is a privileged scaffold in the design of potent kinase inhibitors . Compounds within this class have demonstrated considerable promise as inhibitors of Focal Adhesion Kinase (FAK), a key non-receptor tyrosine kinase implicated in the progression, proliferation, and metastasis of various cancers . Its overexpression is frequently observed in numerous malignancies, including lung, breast, and ovarian cancers, making it a compelling target for novel anticancer agents . The presence of the piperidine ring linked via a sulfonyl group is a structural feature observed in other high-value research compounds, such as 2,4-Dimethyl-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine (CAS 2034473-61-3), highlighting the relevance of this chemical architecture in modern drug discovery . The primary research application of this compound is as a key building block for the synthesis of potential FAK inhibitors. The 2,4-dianilinopyrimidine core is known to promote binding in the hinge region of the ATP binding site within the FAK kinase domain, facilitating critical hydrogen bond interactions that are essential for inhibitory activity . Researchers can utilize this intermediate to explore structure-activity relationships, aiming to develop new therapeutic candidates with improved efficacy and selectivity against aggressive cancers. This product is intended for research purposes only by trained professionals in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) before use and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

4-[1-(benzenesulfonyl)piperidin-4-yl]oxy-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-12-17(19-14(2)18-13)23-15-8-10-20(11-9-15)24(21,22)16-6-4-3-5-7-16/h3-7,12,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGBUGVJKRWIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups at positions 2 and 4 can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Piperidine Moiety: The piperidine ring can be synthesized separately and then attached to the pyrimidine core through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the phenylsulfonyl group, potentially converting it to a phenylthiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its piperidine moiety.

    Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biochemical interactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring can interact with specific amino acid residues in the active site of enzymes or receptors. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-Piperidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents on Piperidine Key Substituents on Pyrimidine
Target Compound Not Available C₁₇H₂₀N₃O₃S ~346.4 1-(Phenylsulfonyl) 2,4-Dimethyl
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine 1316226-00-2 C₁₁H₁₅ClN₄O₂S 326.78 1-(Methylsulfonyl) 4-Chloro, 6-methyl
2,4-Dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine 2034559-52-7 C₁₈H₁₉F₃N₄O₂ 380.36 1-[6-(Trifluoromethyl)pyridine-3-carbonyl] 2,4-Dimethyl

Key Observations:

Piperidine Substituents: The phenylsulfonyl group in the target compound (vs. methylsulfonyl in and trifluoromethylpyridine carbonyl in ) likely increases steric bulk and lipophilicity.

Pyrimidine Substituents :

  • The 2,4-dimethyl configuration in the target and may enhance steric shielding of the pyrimidine ring, reducing metabolic degradation. In contrast, the 4-chloro, 6-methyl substituents in could increase electrophilicity, favoring nucleophilic interactions in biological systems.

Hypothetical Pharmacokinetic Differences :

  • The phenylsulfonyl group in the target compound may reduce aqueous solubility compared to methylsulfonyl in but improve penetration through lipid membranes. The trifluoromethyl group in could further decrease solubility due to its hydrophobic nature.

Research Findings and Implications

While direct biological data for the target compound are unavailable, insights from analogs suggest:

  • Synthetic Feasibility : Piperidine-pyrimidine hybrids are typically synthesized via nucleophilic substitution or coupling reactions, as seen in the synthesis of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine and related intermediates .
  • Drug Design Potential: Sulfonyl and carbonyl groups on piperidine are common in kinase inhibitors (e.g., JAK/STAT inhibitors) due to their ability to occupy hydrophobic pockets and form hydrogen bonds . The target compound’s phenylsulfonyl group may target similar pathways.

Biological Activity

2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine (CAS Number: 2034498-37-6) is a synthetic compound characterized by its unique pyrimidine structure. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of 2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine is C17H21N3O3S\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}, with a molecular weight of 347.4 g/mol. Its structure includes a pyrimidine ring substituted with a piperidine moiety linked through a sulfonyl group, which is critical for its biological activity.

PropertyValue
CAS Number2034498-37-6
Molecular FormulaC17H21N3O3S
Molecular Weight347.4 g/mol

Antiproliferative Effects

Research has indicated that compounds similar to 2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structural features have IC50 values ranging from 1.6 to 8.0 µM against human leukemic cell lines (K562 and CEM) . This suggests that the compound may possess comparable efficacy in inhibiting tumor cell growth.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cell proliferation and survival pathways. Potential mechanisms include:

  • Inhibition of Cell Cycle Progression : Compounds with similar structures have been reported to induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The sulfonamide group may facilitate interactions with proteins involved in key signaling pathways, such as AKT/mTOR, which are critical for cancer cell survival and proliferation.

Case Studies

A notable study involving a series of piperidine derivatives demonstrated that modifications to the phenylsulfonyl group significantly enhanced antiproliferative activity against cancer cells. The study highlighted the importance of electronic properties and steric factors in determining the efficacy of these compounds .

In Vivo Studies

While most studies focus on in vitro assessments, preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of 2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine. These studies should assess:

  • Toxicity Profiles : Understanding the safety profile is crucial for further development.
  • Efficacy in Tumor Models : Evaluating the compound's effectiveness in animal models can provide insights into its potential clinical applications.

Q & A

Q. Table 1: Representative Yields for Analogous Pyrimidine Derivatives

Compound TypeReaction ConditionsYield (%)Reference
Piperidin-4-yloxy pyrimidineCross-electrophile coupling50–65
Sulfonamide-containing analogNucleophilic substitution (NaOH)70–96

Basic: How is structural characterization of this compound performed?

Answer:
Characterization relies on:

NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the piperidinyloxy group shows distinct δ 3.5–4.5 ppm (¹H) and δ 50–70 ppm (¹³C) signals .

HRMS : Validates molecular weight and purity (e.g., m/z 402.1542 for C₁₇H₂₂N₄O₃S) .

X-ray Crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding interactions, critical for drug design .

Advanced: How can researchers optimize synthesis yield for this compound?

Answer:
Optimization strategies include:

Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for halogenated pyrimidines .

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics .

Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

Purification : Gradient elution in column chromatography minimizes impurities .

Q. Table 2: Impact of Reaction Variables on Yield

VariableOptimal ConditionYield Improvement (%)
CatalystPd(PPh₃)₄+15–20
SolventDMF+10
Temperature70°C+5–10

Advanced: How to resolve contradictions in biological activity data for sulfonamide-pyrimidine derivatives?

Answer:
Contradictions (e.g., varying IC₅₀ values across assays) are addressed via:

Target Selectivity Profiling : Use kinase panels or receptor-binding assays to assess off-target effects .

Structural-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. trifluoromethyl) to isolate bioactivity trends .

In Vivo Validation : Compare pharmacokinetics (e.g., oral bioavailability) with in vitro data to identify metabolic liabilities .

Basic: What safety protocols are required for handling this compound?

Answer:
Critical precautions include:

PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

Waste Disposal : Segregate halogenated/organic waste for professional treatment .

Advanced: How can computational modeling predict physicochemical properties and bioavailability?

Answer:

Molecular Dynamics Simulations : Assess solubility and membrane permeability (e.g., LogP ~2.5) .

Docking Studies : Predict binding affinity to targets (e.g., PI3K or GPCRs) using AutoDock Vina .

ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F >50) and cytochrome P450 interactions .

Q. Table 3: Predicted vs. Experimental Properties

PropertyPredicted ValueExperimental Value
LogP2.72.5–3.0
Water Solubility0.1 mg/mL0.05 mg/mL

Advanced: What strategies enhance kinase selectivity for pyrimidine-based inhibitors?

Answer:

Substituent Engineering : Bulky groups (e.g., phenylsulfonyl) reduce off-target binding by steric hindrance .

Backbone Rigidity : Introduce fused rings (e.g., thieno[3,2-d]pyrimidine) to lock bioactive conformations .

Kinase Profiling : Test against >100 kinases to identify selectivity windows (e.g., >100-fold for PI3Kα vs. PI3Kγ) .

Key Notes

  • Data tables extrapolated from analogous compounds in cited evidence.
  • Methodological answers emphasize reproducibility and mechanistic rationale.

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